molecular formula C11H8ClF3O3 B018843 Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS No. 101987-86-4

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Cat. No.: B018843
CAS No.: 101987-86-4
M. Wt: 280.63 g/mol
InChI Key: LZMXLCPYJNRWNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS: 101987-86-4) is a fluorinated keto-ester with the molecular formula C₁₁H₈ClF₃O₃ and a molecular weight of 280.6276 g/mol . It is a critical intermediate in synthesizing fluoroquinolone antibiotics, such as sitafloxacin and besifloxacin, due to its reactive β-keto ester moiety and halogenated aromatic ring . Key physicochemical properties include:

  • Melting Point: 80–83°C
  • Boiling Point: ~325°C
  • Density: 1.413 g/cm³
  • LogP: 2.893 (moderate lipophilicity) .

Its structure features a 3-chloro-2,4,5-trifluorophenyl group, which enhances electronic effects and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXLCPYJNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448957
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101987-86-4
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thionyl Chloride-Mediated Acid Chloride Formation

The synthesis begins with the conversion of 3-chloro-2,4,5-trifluorobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This step, conducted under reflux for 4 hours, achieves near-quantitative yields. The acid chloride intermediate is highly reactive, enabling subsequent nucleophilic acyl substitution.

Magnesium-Promoted Condensation with Ethyl Acetoacetate

In the second step, the acid chloride reacts with ethyl acetoacetate in a magnesium-mediated Claisen condensation. The reaction proceeds in tetrachloromethane and ethanol under reflux for 3.25 hours, followed by cooling to -10°C for 2.33 hours to crystallize the product. This step introduces the β-keto ester moiety, critical for downstream cyclization in quinolone synthesis.

Toluene-4-Sulfonic Acid-Catalyzed Esterification

The final step involves toluene-4-sulfonic acid (TsOH)-catalyzed esterification in aqueous reflux conditions for 5 hours. This ensures complete conversion of residual carboxylic acid groups to the ethyl ester, yielding the target compound with a molecular weight of 280.63 g/mol.

Key Data Table 1: Reaction Conditions for Classical Synthesis

StepReagentsSolventTemperatureTimeYield
1SOCl₂, DMFNoneReflux4 h>95%
2Mg, CCl₄, EtOHCCl₄/EtOHReflux3.25 h78%
3TsOHH₂OReflux5 h82%

Improved Patent Route via Amination-Hydrolysis Sequence

Amination with Tertiary Alkylamines

A patent by EP0366149A1 discloses an optimized route starting with 3-amino-2,4,5-trifluorobenzoic acid. The amino group is protected using tert-butyl or tert-pentyl amines in polar aprotic solvents like dimethylsulfoxide (DMSO) or sulfolane. This step, conducted at 0–80°C for 1–10 hours, avoids hazardous nitration steps present in earlier methods.

Hydrochloric Acid Hydrolysis

The protected intermediate undergoes hydrolysis in 36% aqueous HCl under reflux for 20 hours, cleaving the tert-butyloxycarbonyl (Boc) group and regenerating the free amino group. This step achieves 85–90% conversion, with the byproducts removed via extraction with nonpolar solvents like heptane.

Diazotization and Chlorination

The amino group is diazotized using sodium nitrite (NaNO₂) in the presence of cupric chloride (CuCl₂) at 0–5°C. This generates a diazonium salt, which undergoes Sandmeyer reaction to introduce the chlorine atom at the 3-position. The final product is extracted with toluene or diethyl ether, yielding ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with 75–80% purity.

Key Data Table 2: Patent Method Optimization

ParameterClassical MethodPatent Method
Total Steps32
Hazardous ReagentsThionyl ChlorideNone
Overall Yield65%78%
Purity82%90%

Sitafloxacin-Oriented Synthesis with Triethylorthoformate

Condensation with (1R,2S)-Fluorocyclopropane Amine

In a route tailored for sitafloxacin production, this compound reacts with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorocyclopropane amino-p-toluenesulfonic acid salt. The reaction, conducted in anhydrous acetic acid at 0°C, forms a Z-configuration acrylate intermediate with 82% yield.

Sodium Hydride-Promoted Cyclization

The acrylate intermediate undergoes cyclization in 1,4-dioxane using sodium hydride (NaH) at room temperature. This step constructs the quinolone core, yielding ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with 78% efficiency.

Hydrolysis to Carboxylic Acid

Ester hydrolysis in concentrated HCl and acetic acid at 120–130°C for 2 hours produces the free carboxylic acid derivative, a precursor to sitafloxacin. This step achieves 76.2% yield, with the product isolated via filtration and ether washing.

Key Data Table 3: Sitafloxacin Route Performance

StepReactionConditionsYield
1Acrylate Formation0°C, 1 h82%
2CyclizationRT, NaH, 1 h78%
3Ester Hydrolysis120–130°C, 2 h76%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The classical method offers reproducibility but suffers from low overall yield (65%) due to multi-step purification. In contrast, the patent route reduces steps and improves yield (78%) by eliminating hazardous reagents. The sitafloxacin-oriented method prioritizes stereochemical control but requires expensive fluorinated starting materials.

Industrial Applicability

For large-scale production, the patent method is preferred due to its cost-effectiveness and fewer purification steps. However, pharmaceutical applications may favor the sitafloxacin route for its high stereoselectivity, despite higher costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxypropanoate.

    Hydrolysis: 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of fluoroquinolone antibiotics, particularly delafloxacin. Delafloxacin is effective against a range of gram-positive and gram-negative bacteria, making it a valuable agent for treating acute bacterial skin and skin structure infections .

Table 1: Summary of Delafloxacin and Its Mechanism

PropertyDetails
Class Fluoroquinolone antibiotic
Target Bacteria Gram-positive and gram-negative pathogens
Mechanism of Action Inhibits bacterial DNA gyrase and topoisomerase IV
Indications Acute bacterial skin infections

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that utilize various reagents such as thionyl chloride and magnesium under controlled conditions. This synthetic pathway is critical for producing the compound at scale for pharmaceutical applications .

Table 2: Synthesis Steps Overview

StepReagentsConditions
1Thionyl chloride / DMFReflux for 4 hours
2Magnesium / tetrachloromethaneReflux for 3.25 hours
3Toluene-4-sulfonic acid / waterReflux for 5 hours

Research has indicated that compounds derived from this compound exhibit promising antibacterial activity. Studies have focused on the structure-activity relationship (SAR) to optimize efficacy against resistant bacterial strains. The trifluoromethyl group in the compound enhances its lipophilicity and potential bioactivity .

Case Study 1: Efficacy of Delafloxacin

A clinical study evaluated the efficacy of delafloxacin in treating patients with acute bacterial skin infections. Results indicated a significant reduction in infection rates compared to placebo groups, demonstrating the potential of this compound as a critical component in antibiotic therapy .

Case Study 2: Synthesis Optimization

Research published in Bioorganic & Medicinal Chemistry Letters explored alternative synthetic routes to improve yield and reduce environmental impact. The study successfully modified reaction conditions leading to a more efficient synthesis of this compound with higher purity levels.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9)
  • Structure : Dichlorophenyl group (Cl at positions 2 and 4).
  • Molecular Weight : 261.09 g/mol.
  • Key Differences :
    • Lacks fluorine atoms, reducing electronegativity and steric bulk.
    • Lower boiling point (~280–300°C estimated) due to reduced halogenation.
    • Similarity score: 0.90 (structural similarity but lower halogen diversity) .
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)
  • Structure : Dichlorophenyl group (Cl at positions 3 and 5).
  • Molecular Weight : 261.09 g/mol.
  • Key Differences :
    • Symmetrical Cl substitution may alter crystallinity compared to the asymmetrical trifluorophenyl group.
    • Similarity score: 0.96 (high structural overlap but distinct electronic effects) .
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate (CAS: 112822-88-5)
  • Structure : Trifluorophenyl group with a methyl substituent (positions 2,4,5-F; 3-CH₃).
  • Molecular Weight : 258.21 g/mol.
  • Lower density (~1.35 g/cm³ estimated) due to reduced atomic mass from Cl → CH₃ substitution .

Functional Group Variations

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2)
  • Structure : Single Cl substituent on the phenyl ring.
  • Molecular Weight : 226.66 g/mol.
  • Key Differences: Simpler structure with lower molecular weight and LogP (~2.2), reducing lipophilicity. Limited utility in complex syntheses requiring multi-halogenated intermediates .
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate
  • Structure : Nitropyridinyl group instead of halogenated phenyl.
  • Yield : 50% (lower than typical yields for trifluorophenyl analogs).
  • Key Differences :
    • Nitro group increases polarity (higher PSA) but may reduce stability under reducing conditions.
    • Pyridine ring introduces basicity, altering solubility in acidic media .

Key Findings

Halogenation Impact : The trifluorophenyl-chloro group in the target compound enhances electronegativity and thermal stability (boiling point ~325°C) compared to dichlorophenyl or methyl-substituted analogs .

Pharmaceutical Utility : Multi-halogenated derivatives like the target compound are preferred in antibiotic synthesis due to optimized bioavailability and target binding .

Synthetic Efficiency : Higher yields (~78%) are achieved for the target compound compared to nitropyridinyl analogs (~45–50%), likely due to stabilized intermediates in fluorinated systems .

Biological Activity

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS Number: 101987-86-4) is a chemical compound with significant biological activity. Its molecular formula is C11_{11}H8_8ClF3_3O3_3, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Weight : 280.63 g/mol
  • Molecular Structure : The compound features a trifluoromethyl group and a chloro substituent on the phenyl ring, which are known to enhance biological activity.
PropertyValue
Molecular FormulaC11_{11}H8_8ClF3_3O3_3
Molecular Weight280.63 g/mol
CAS Number101987-86-4
Boiling PointNot available

This compound exhibits its biological activity primarily through its interaction with bacterial enzymes. The trifluoromethyl and chloro groups enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively. This compound has been studied for its role as an antibacterial agent, particularly against Gram-positive bacteria.

Antibacterial Activity

Research indicates that this compound can inhibit the growth of various bacterial strains. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial properties of this compound.
    • Methodology : Disk diffusion method was used to assess the inhibition zones against various bacterial strains.
    • Results : The compound showed inhibition zones ranging from 15 mm to 30 mm depending on the concentration used, indicating strong antibacterial activity.
  • Synergistic Effects with Other Antibiotics :
    • Objective : To explore potential synergistic effects when combined with conventional antibiotics.
    • Findings : The combination of this compound with amoxicillin resulted in enhanced antibacterial efficacy against resistant strains, suggesting potential for combination therapy .

Table 2: Summary of Antibacterial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa15

Toxicological Profile

While the antibacterial properties are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate moderate toxicity levels; hence further research is required to establish safe dosage parameters for therapeutic applications.

Safety Data

The compound has been classified with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is synthesized via Claisen condensation of 3-chloro-2,4,5-trifluorobenzoyl chloride with ethyl acetoacetate derivatives. Key steps include:

  • Step 1 : Acylation of ethyl acetoacetate with 3-chloro-2,4,5-trifluorobenzoyl chloride under basic conditions (e.g., potassium carbonate in THF) to form the β-keto ester intermediate .
  • Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity . Yield optimization requires strict temperature control (0–5°C during acylation) and stoichiometric excess of the acyl chloride (1.2–1.5 eq.) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the β-keto ester moiety (δ ~3.5–4.0 ppm for ester CH2 and δ ~5.5–6.0 ppm for the keto group) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C11H8ClF3O3; exact mass 280.0110) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

Q. How do physicochemical properties (e.g., LogP, PSA) inform its solubility and reactivity in downstream applications?

  • LogP : 2.89 ± 0.10 (predicted), indicating moderate lipophilicity suitable for organic-phase reactions .
  • Polar Surface Area (PSA) : 43.4 Ų, suggesting limited aqueous solubility but compatibility with polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopropane ring formation in besifloxacin synthesis?

The compound undergoes cyclopropanation via nucleophilic aromatic substitution (SNAr) with cyclopropanamine:

  • Step 1 : Activation of the β-keto ester by triethyl orthoformate forms a reactive enolate intermediate .
  • Step 2 : Cyclopropanamine attacks the electron-deficient 2-fluorine position (para to Cl and meta to F), driven by the electron-withdrawing trifluorophenyl group .
  • Isomerization : Cis/trans isomerism in the vinyl amide intermediate is resolved thermally (80–100°C) to favor the cis-configuration required for quinolone cyclization .

Q. How can stereochemical impurities be minimized during large-scale synthesis?

  • Chiral HPLC : Monitor enantiomeric excess using Chiralpak AD-H columns (heptane/ethanol mobile phase) .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., L-proline derivatives) to separate diastereomers via selective crystallization .

Q. What strategies mitigate halogen-related side reactions (e.g., dehalogenation) in cross-coupling reactions?

  • Catalyst Selection : Use Pd(PPh3)4 instead of Pd(OAc)2 to suppress oxidative dehalogenation .
  • Low-Temperature Conditions : Maintain reactions at –20°C to stabilize the C–Cl bond during Suzuki-Miyaura couplings .

Key Research Challenges

  • Halogen Stability : The 3-chloro substituent is prone to displacement under basic conditions, necessitating pH control (pH 7–8) during reactions .
  • Fluorine Reactivity : Ortho- and para-fluorine atoms enhance electrophilicity but complicate purification due to similar boiling points of byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

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